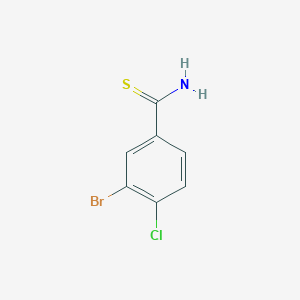
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, characterized by the presence of amino, hydroxyl, and dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-amino-3-(3,5-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-amino-3-(3,5-dimethylphenyl)propanoic acid.
Substitution: Formation of nitro or bromo derivatives of the compound.
Applications De Recherche Scientifique
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the dimethyl and hydroxyl groups.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring but without the dimethyl substitution.
3,5-Dimethylphenylalanine: A compound with a similar structure but lacking the hydroxyl group.
Uniqueness: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxyl and dimethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-7(2)5-8(4-6)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
Clé InChI |
HQBGJPGMKSPARO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C(=O)O)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)





amine](/img/structure/B13530659.png)






